molecular formula C9H8O2 B12400652 (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid

(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid

Cat. No.: B12400652
M. Wt: 151.14 g/mol
InChI Key: WBYWAXJHAXSJNI-JOCCQEFWSA-N
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Description

(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid is a labeled variant of cinnamic acid, where the carbon atoms at positions 1, 2, and 3 are isotopically enriched with carbon-13. This compound is of interest in various fields of research due to its unique isotopic labeling, which allows for detailed studies in metabolic pathways, reaction mechanisms, and structural analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid typically involves the isotopic labeling of the starting materials. One common method is the Knoevenagel condensation reaction between benzaldehyde and malonic acid, where the malonic acid is isotopically enriched with carbon-13. The reaction is catalyzed by a base, such as piperidine, and proceeds under reflux conditions to yield the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The key difference lies in the optimization of reaction parameters to maximize yield and purity while minimizing costs. This includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form benzoic acid derivatives.

    Reduction: Reduction can yield phenylpropanoic acid derivatives.

    Substitution: Electrophilic substitution reactions can introduce different functional groups onto the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride or lithium aluminum hydride are often used as reducing agents.

    Substitution: Reagents such as bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products

    Oxidation: Benzoic acid derivatives.

    Reduction: Phenylpropanoic acid derivatives.

    Substitution: Halogenated or nitrated cinnamic acid derivatives.

Scientific Research Applications

(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid is used in various scientific research applications, including:

    Chemistry: Studying reaction mechanisms and kinetics using isotopic labeling.

    Biology: Investigating metabolic pathways and enzyme activities.

    Medicine: Exploring drug metabolism and pharmacokinetics.

    Industry: Developing new materials and chemical processes.

Mechanism of Action

The mechanism of action of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid depends on its specific application. In metabolic studies, the isotopic labeling allows for the tracing of carbon atoms through various biochemical pathways. This provides insights into the molecular targets and pathways involved in the metabolism of cinnamic acid derivatives.

Comparison with Similar Compounds

Similar Compounds

    Cinnamic Acid: The non-labeled parent compound.

    (E)-3-phenylprop-2-enoic acid: A similar compound without isotopic labeling.

    Phenylpropanoic Acid: A reduced form of cinnamic acid.

Uniqueness

The uniqueness of (E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid lies in its isotopic labeling, which provides a powerful tool for studying complex chemical and biological processes. This makes it particularly valuable in research areas where detailed mechanistic insights are required.

Properties

Molecular Formula

C9H8O2

Molecular Weight

151.14 g/mol

IUPAC Name

(E)-3-phenyl(1,2,3-13C3)prop-2-enoic acid

InChI

InChI=1S/C9H8O2/c10-9(11)7-6-8-4-2-1-3-5-8/h1-7H,(H,10,11)/b7-6+/i6+1,7+1,9+1

InChI Key

WBYWAXJHAXSJNI-JOCCQEFWSA-N

Isomeric SMILES

C1=CC=C(C=C1)/[13CH]=[13CH]/[13C](=O)O

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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